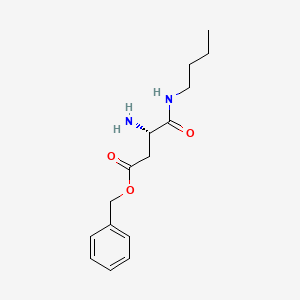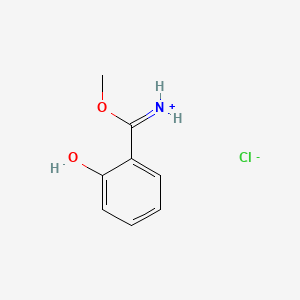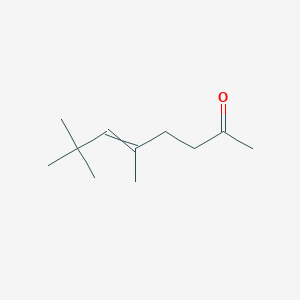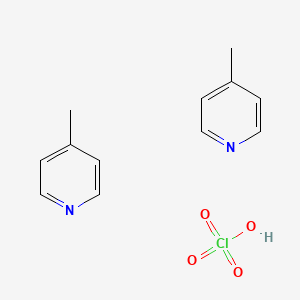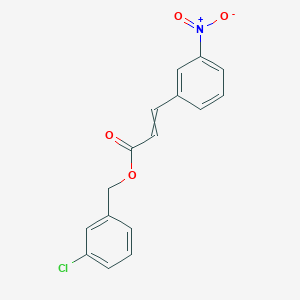![molecular formula C15H13N5O4 B14591221 [(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid CAS No. 61108-90-5](/img/structure/B14591221.png)
[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid is a compound with the chemical formula C₁₅H₁₃N₅O₄ This compound is part of a group of stereoisomers and is known for its unique structural properties, which include both diazenyl and hydrazinylidene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid typically involves the reaction of 2-methylphenyl diazonium salt with 3-nitrophenylhydrazine under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the diazenyl and hydrazinylidene linkages. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso and azo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted
特性
CAS番号 |
61108-90-5 |
|---|---|
分子式 |
C15H13N5O4 |
分子量 |
327.29 g/mol |
IUPAC名 |
2-[(2-methylphenyl)diazenyl]-2-[(3-nitrophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C15H13N5O4/c1-10-5-2-3-8-13(10)17-19-14(15(21)22)18-16-11-6-4-7-12(9-11)20(23)24/h2-9,16H,1H3,(H,21,22) |
InChIキー |
PFWWWASVVRICLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


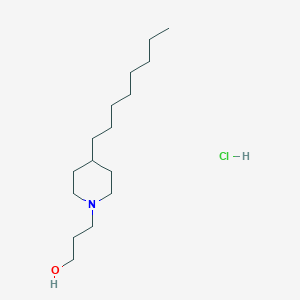
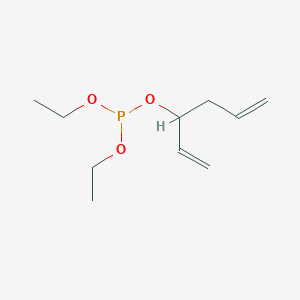
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
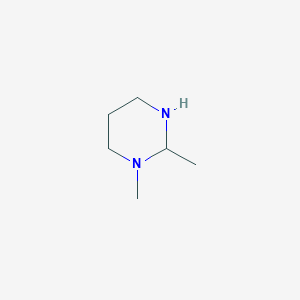
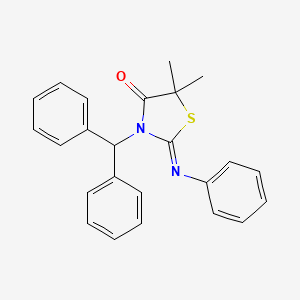
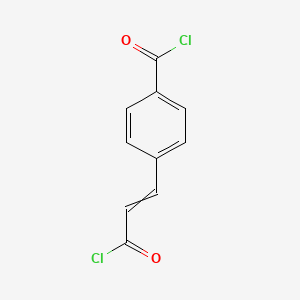
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
